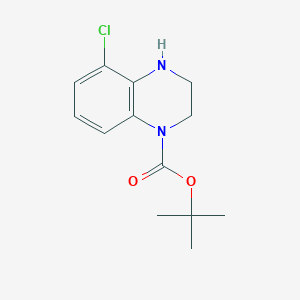

tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate

Description

Properties

Molecular Formula |

C13H17ClN2O2 |

|---|---|

Molecular Weight |

268.74 g/mol |

IUPAC Name |

tert-butyl 5-chloro-3,4-dihydro-2H-quinoxaline-1-carboxylate |

InChI |

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-8-7-15-11-9(14)5-4-6-10(11)16/h4-6,15H,7-8H2,1-3H3 |

InChI Key |

SEOBHYALKFPTCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2=C1C=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the following steps:

Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

tert-Butyl Ester Formation: The carboxylic acid group can be esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline N-oxides.

Reduction: Reduction can lead to the formation of dihydroquinoxalines.

Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxalines.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs.

- Halogen Position : The 5-Cl derivative differs from the 7-F analog () in both halogen type and position, affecting steric and electronic interactions in target binding .

Biological Activity

tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS No. 148858-04-2) is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its biological activity, focusing on antimicrobial, anticancer, and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 248.28 g/mol. The compound features a quinoxaline core, which is known for its pharmacological relevance.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of quinoxaline derivatives, including this compound. A study by highlighted that various quinoxaline derivatives exhibited significant inhibition against bacterial strains. The compound's structure allows it to interact effectively with microbial targets.

| Compound | Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | S. aureus | 17 |

Anticancer Activity

The anticancer properties of quinoxaline derivatives are well-documented. Research indicates that compounds related to this compound exhibit potent cytotoxic effects against various cancer cell lines.

In a comparative study, the compound demonstrated IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines:

These results indicate that this compound could be a promising candidate for further development as an anticancer agent.

Antiviral Activity

The compound's antiviral activity has also been explored, particularly in relation to viral infections such as tobacco mosaic virus (TMV). A study reported that several quinoxaline derivatives showed significant antiviral activity with effective concentrations (EC50) comparable to established antiviral agents:

This highlights the potential of this compound in developing antiviral therapies.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells. The quinoxaline scaffold is known for its role in inhibiting various enzymes and pathways critical for microbial growth and cancer cell proliferation.

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 5-chloro-3,4-dihydroquinoxaline-1(2H)-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves esterification of quinoxaline derivatives. A general approach includes:

Chlorination : Introduce the chloro substituent at position 5 via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) under controlled conditions .

Esterification : React the chlorinated quinoxaline-1-carboxylic acid with tert-butyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under reflux in anhydrous dichloromethane .

- Critical Parameters :

- Catalyst : DCC improves ester bond formation efficiency but requires rigorous removal of byproducts (e.g., DCU) via filtration .

- Temperature : Reflux (~40–60°C) balances reaction rate and side-product minimization.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .

Q. How is the molecular structure of this compound validated in academic research?

- Methodological Answer : Structural confirmation relies on:

Q. NMR Spectroscopy :

- ¹H/¹³C NMR : Peaks for tert-butyl (δ ~1.4 ppm for 9H), dihydroquinoxaline protons (δ 3.2–4.1 ppm), and chloro-substituted aromatic protons (δ 7.0–7.5 ppm) .

Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 283.1 (C₁₃H₁₆ClN₂O₂) .

X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths/angles (e.g., C-Cl bond ~1.73 Å) and tert-butyl stereochemistry .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to separate the target compound from unreacted starting materials and DCU byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point ~120–125°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in chlorination or subsequent functionalization?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., Boc-protected amines) to control chloro-substitution positions. For example, lithiation with LDA (lithium diisopropylamide) at −78°C followed by Cl₂ quenching .

- Catalytic Systems : Pd-catalyzed C-H activation for late-stage chlorination, minimizing side reactions .

- Data-Driven Optimization : Design of Experiments (DoE) to test variables (temperature, stoichiometry) and resolve contradictions in reported yields .

Q. What strategies address discrepancies in reported bioactivity data for chloro-substituted quinoxalines?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare tert-butyl 5-chloro derivatives with analogs (e.g., 5-methyl, 5-bromo) to isolate electronic vs. steric effects on enzyme inhibition .

- Assay Validation : Standardize in vitro models (e.g., kinase inhibition assays) to control for batch-to-batch variability in compound purity .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., chloro group with hydrophobic enzyme pockets) .

Q. How does the tert-butyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Hydrolysis Studies :

- Acidic Conditions : Ester cleavage at pH <2 (HCl, 60°C) yields 5-chloro-3,4-dihydroquinoxaline-1-carboxylic acid .

- Basic Conditions : Stable at pH 7–9 but degrades at pH >10 (NaOH, 25°C) due to saponification .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, making it suitable for high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.